![molecular formula C13H12ClNO4 B2997745 Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate CAS No. 1406149-44-7](/img/structure/B2997745.png)
Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate
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Overview
Description
“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” is a chemical compound used in the pharmaceutical industry . It is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It can also be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” involves several steps . The raw material, 3,4-dimethoxyaniline, is first converted into an aniline compound through nitrification and iron powder reduction. Then, with Ethyl chloroformate, in Feldalat NM condition cyclization, 4-hydroxyquinoline compounds are prepared. After three Chlorethoxyfos chloro, 4-chloro-6,7-dimethoxy-quinoline is obtained .Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” is represented by the Inchi Code:1S/C13H12ClNO4/c1-17-11-4-7-8 (14)5-10 (13 (16)19-3)15-9 (7)6-12 (11)18-2/h4-6H,1-3H3
. The molecular weight of the compound is 281.7 . Chemical Reactions Analysis
“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” is used as a reagent in the preparation of naphthamides as inhibitors of vascular endothelial growth factor (VEGF) receptor tyrosine kinase . It can also be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .Physical And Chemical Properties Analysis
“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” is a powder at room temperature . The compound has a molecular weight of 281.7 .Scientific Research Applications
Chemical Properties and Structure
“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” has a molecular weight of 281.7 . Its IUPAC name is methyl 4-chloro-6,7-dimethoxy-2-quinolinecarboxylate . The compound is usually stored at room temperature and comes in a powder form .
Synthesis of Anticancer Agents
This compound can be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds . Specifically, it is used for the preparation of Tivozanib (T447205), and Cabozantinib (C051500), which are known to act as anticancer agents .
Synthesis of Heterocycles
“Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” can be used in the synthesis of related four-membered to seven-membered heterocycles . These heterocycles are known to exhibit unique biological activities .
Research in Drug Development
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . This compound, being a derivative of 4-hydroxy-2-quinolones, can therefore be of significant interest in drug research.
Natural and Synthetic Chemistry
The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry . As a derivative, “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” can contribute to this field of study.
Biological and Pharmacological Activities
Quinolin-2,4-dione derivatives, including “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate”, are known for their biologically and pharmacological activities . They are used in the synthesis of fused ring systems, contributing to the development of new drugs .
Safety and Hazards
The safety information for “Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-11-4-7-8(14)5-10(13(16)19-3)15-9(7)6-12(11)18-2/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLLJVUVWKJFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate |
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